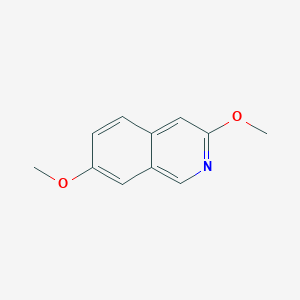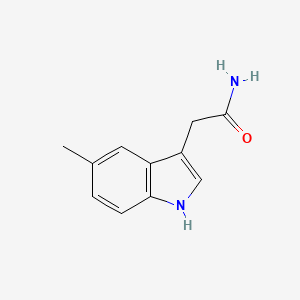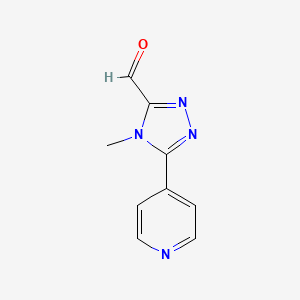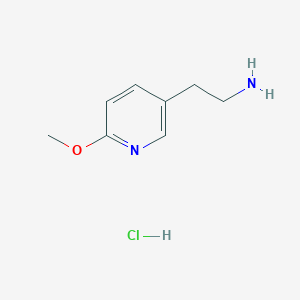
(6-Methoxynaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxynaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₂H₁₂O₂ It is a derivative of naphthalene, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 1-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (6-Methoxy-naphthalen-1-yl)methanol beinhaltet typischerweise die Reaktion von 6-Methoxynaphthalin mit Formaldehyd unter sauren oder basischen Bedingungen. Ein gängiges Verfahren ist die Reduktion von 6-Methoxynaphthaldehyd unter Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von (6-Methoxy-naphthalen-1-yl)methanol die katalytische Hydrierung von 6-Methoxynaphthaldehyd umfassen. Dieser Prozess kann für die Großproduktion optimiert werden, indem Parameter wie Temperatur, Druck und Katalysatorart angepasst werden.
Arten von Reaktionen:
Oxidation: (6-Methoxy-naphthalen-1-yl)methanol kann mit Oxidationsmitteln wie Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO₄) zu (6-Methoxy-naphthalen-1-yl)methanal oxidiert werden.
Reduktion: Die Verbindung kann mit starken Reduktionsmitteln weiter zu (6-Methoxy-naphthalen-1-yl)methan reduziert werden.
Substitution: Die Hydroxylgruppe kann durch Reaktionen mit geeigneten Reagenzien durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: PCC, KMnO₄ oder Chromtrioxid (CrO₃) in saurem Medium.
Reduktion: NaBH₄ oder LiAlH₄ in wasserfreien Lösungsmitteln.
Substitution: Verschiedene Nukleophile unter basischen oder sauren Bedingungen.
Wichtigste Produkte:
- Die Oxidation ergibt (6-Methoxy-naphthalen-1-yl)methanal.
- Die Reduktion ergibt (6-Methoxy-naphthalen-1-yl)methan.
- Substitutionsreaktionen ergeben je nach verwendetem Nukleophil eine Vielzahl von Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivitäten, einschließlich antibakterieller und antifungizider Eigenschaften.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (6-Methoxy-naphthalen-1-yl)methanol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. Die Methoxy- und Hydroxymethylgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein, was die Aktivität und Selektivität der Verbindung beeinflusst.
Ähnliche Verbindungen:
(6-Methoxy-naphthalen-2-yl)methanol: Ähnliche Struktur, jedoch mit der Hydroxymethylgruppe an der 2-Position.
(6-Methoxy-naphthalen-1-yl)methanal: Das Aldehydderivat von (6-Methoxy-naphthalen-1-yl)methanol.
(6-Methoxy-naphthalen-1-yl)methan: Die vollständig reduzierte Form von (6-Methoxy-naphthalen-1-yl)methanol.
Einzigartigkeit: (6-Methoxy-naphthalen-1-yl)methanol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Methoxy- und Hydroxymethylgruppen bieten vielseitige Stellen für die weitere Funktionalisierung und machen es zu einem wertvollen Zwischenprodukt in der synthetischen Chemie.
Wirkmechanismus
The mechanism of action of (6-Methoxynaphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-Methoxynaphthalen-1-yl)methanal: The aldehyde derivative of (6-Methoxynaphthalen-1-yl)methanol.
(6-Methoxynaphthalen-1-yl)methane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and hydroxymethyl groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
61109-49-7 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(6-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
BSBOJXOTPHQACC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)




![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


